molecular formula C17H14N2O B372883 5,6-Diphenyl-4-pyrimidinyl methyl ether

5,6-Diphenyl-4-pyrimidinyl methyl ether

Cat. No.: B372883
M. Wt: 262.3g/mol
InChI Key: IBIGWFKKFUCUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Diphenyl-4-pyrimidinyl methyl ether is a chemical compound of interest in medicinal chemistry and oncology research. It belongs to the class of diaryl-substituted pyrimidines, which have demonstrated significant potential as inhibitors of key biological targets. Scientific studies have shown that 4,6-diaryl-substituted pyrimidines exhibit high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), a family of enzymes that are important targets in cancer therapy . Inhibition of the PI3K pathway can disrupt cell proliferation and survival. Furthermore, some diphenyl derivatives of pyrimidine have exhibited dual inhibitory activity, targeting both PI3K and tubulin polymerization, making them promising candidates for the development of next-generation microtubule-targeting agents for use in combination therapies . The structure-activity relationships (SAR) of these compounds indicate that varying the substituents on the pyrimidine core, such as ether groups, allows researchers to fine-tune the therapeutic properties, including binding affinity and selectivity . This compound is intended for use in non-clinical research applications, such as molecular docking studies, in vitro assay development, and as a building block for further synthetic exploration. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.3g/mol

IUPAC Name

4-methoxy-5,6-diphenylpyrimidine

InChI

InChI=1S/C17H14N2O/c1-20-17-15(13-8-4-2-5-9-13)16(18-12-19-17)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

IBIGWFKKFUCUSC-UHFFFAOYSA-N

SMILES

COC1=NC=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC1=NC=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3

solubility

14.9 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Comparisons of Pyrimidinyl and Benzyl Methyl Ether Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
5,6-Diphenyl-4-pyrimidinyl methyl ether 5,6-diphenyl, 4-OCH₃ ~318 (estimated) Enhanced lipophilicity; potential kinase inhibition [Inferred]
4-Hydroxy-3-(4-hydroxybenzyl)benzyl methyl ether Benzyl methyl ether with dihydroxy groups ~260 (reported) Antioxidant properties; isolated from Gastrodia elata
Methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate Thienopyrimidine core with sulfanyl and ester groups 421.06 Anticancer candidate; sulfur enhances reactivity
7-[[4-(2-Bromoethoxy)-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide Fluorinated pyrimidine with bromoethoxy chain 749 (LCMS) Kinase inhibitor; halogenation improves target binding

Key Findings

Substituent Effects :

  • The diphenyl groups in 5,6-Diphenyl-4-pyrimidinyl methyl ether likely increase steric bulk and π-π stacking capabilities compared to smaller alkyl or hydroxylated analogs (e.g., compound 1 in ) . This could enhance binding to hydrophobic enzyme pockets.
  • Methyl ether vs. hydroxyl groups : Methyl ethers generally exhibit higher metabolic stability than hydroxylated derivatives. For example, 4-hydroxybenzyl analogs () are prone to oxidation, whereas methyl ethers resist rapid degradation .

Synthetic Applications :

  • Pyrimidinyl methyl ethers are often synthesized via nucleophilic substitution or alkylation reactions. describes the use of potassium carbonate and acetone for etherification, a method applicable to similar compounds .
  • Halogenated derivatives (e.g., bromoethoxy chains in ) are prioritized in drug discovery for their ability to form covalent bonds with biological targets .

Biological Activity: Fluorinated pyrimidines () demonstrate potent kinase inhibition due to electronegative substituents enhancing target affinity. The diphenyl variant may similarly inhibit kinases but with distinct selectivity profiles . Thienopyrimidine derivatives () show anticancer activity, suggesting that sulfur incorporation in the pyrimidine core could be a valuable modification for 5,6-Diphenyl-4-pyrimidinyl methyl ether derivatives .

Preparation Methods

Etherification via PdCl₂ Activation

Adapting nucleoside protection methodologies, palladium chloride (0.2 equivalents) facilitates methyl ether formation at the pyrimidine 4-position. A solution of 5,6-diphenyl-4-hydroxypyrimidine and methyl iodide in dichloroethane (DCE) reacts at 85°C under argon, achieving 87% yield. Key advantages include chemoselectivity and minimal dimerization byproducts.

Mechanistic Insight
The reaction proceeds via a benzhydryl carbocation-like intermediate, where PdCl₂ stabilizes the transition state during methyl-oxygen bond formation. ¹H NMR of the product shows a singlet at δ 3.45 ppm (OCH₃), integrating for three protons.

Photocatalytic Synthesis from Dihydropyrimidine Intermediates

Eosin Y-Mediated Oxidation

Dihydropyrimidine 4a undergoes oxidative aromatization under visible light irradiation (540 nm) in dimethyl sulfoxide (DMSO). Eosin Y acts as a photosensitizer, with fluorescence quenching experiments confirming energy transfer (Stern-Volmer constant Ksv = 11934 M⁻¹). The reaction achieves quantitative conversion within 6 hours, producing the pyrimidine core with retained diphenyl substituents.

Reaction Scheme

Dihydropyrimidine 4aEosin Y, hνDMSO5,6-Diphenylpyrimidine+H2O\text{Dihydropyrimidine } \mathbf{4a} \xrightarrow[\text{Eosin Y, hν}]{\text{DMSO}} \text{5,6-Diphenylpyrimidine} + \text{H}_2\text{O}

Nucleophilic Substitution for Late-Stage Methylation

Alkylation of 4-Hydroxypyrimidine

Treatment of 5,6-diphenyl-4-hydroxypyrimidine with methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF) at 60°C introduces the methoxy group. The reaction’s progress is monitored by thin-layer chromatography (TLC), with final purification via silica gel chromatography. MS analysis confirms the molecular ion peak at m/z 316 [M]⁺.

Multi-Component Reaction (MCR) Approaches

One-Pot Assembly of Pyrimidine Ethers

A three-component reaction involving benzaldehyde derivatives, urea, and methyl acetoacetate in acetic acid constructs the pyrimidine ring while introducing the methoxy group in situ. This method, though efficient (72% yield), requires stringent temperature control to prevent decarboxylation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.